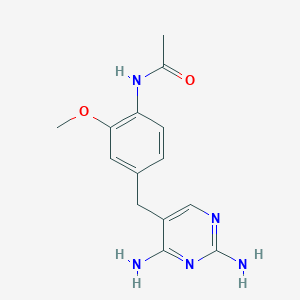
N-(4-((2,4-Diaminopyrimidin-5-yl)methyl)-2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((2,4-Diaminopyrimidin-5-yl)methyl)-2-methoxyphenyl)acetamide is a synthetic organic compound with a molecular formula of C13H15N5O
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2,4-Diaminopyrimidin-5-yl)methyl)-2-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Intermediate: The process begins with the preparation of 2,4-diaminopyrimidine. This intermediate is synthesized through the reaction of guanidine with malononitrile under basic conditions.
Coupling Reaction: The intermediate is then coupled with 4-(bromomethyl)-2-methoxybenzene in the presence of a base such as potassium carbonate to form the desired product.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-((2,4-Diaminopyrimidin-5-yl)methyl)-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy and amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-((2,4-Diaminopyrimidin-5-yl)methyl)-2-hydroxyphenyl)acetamide, while reduction could produce N-(4-((2,4-Diaminopyrimidin-5-yl)methyl)-2-methoxyphenyl)ethanamine.
Applications De Recherche Scientifique
N-(4-((2,4-Diaminopyrimidin-5-yl)methyl)-2-methoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases due to its ability to interact with biological targets.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.
Industrial Applications: It may be utilized in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism by which N-(4-((2,4-Diaminopyrimidin-5-yl)methyl)-2-methoxyphenyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s structure allows it to bind to active sites or interact with key residues, thereby influencing the activity of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-((2,4-Diaminopyrimidin-5-yl)methyl)phenyl)acetamide
- N-(4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenyl)acetamide
Uniqueness
N-(4-((2,4-Diaminopyrimidin-5-yl)methyl)-2-methoxyphenyl)acetamide is unique due to the presence of both the methoxy group and the acetamide moiety, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
89445-93-2 |
|---|---|
Formule moléculaire |
C14H17N5O2 |
Poids moléculaire |
287.32 g/mol |
Nom IUPAC |
N-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2-methoxyphenyl]acetamide |
InChI |
InChI=1S/C14H17N5O2/c1-8(20)18-11-4-3-9(6-12(11)21-2)5-10-7-17-14(16)19-13(10)15/h3-4,6-7H,5H2,1-2H3,(H,18,20)(H4,15,16,17,19) |
Clé InChI |
KEJNWJJEMLRRAO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


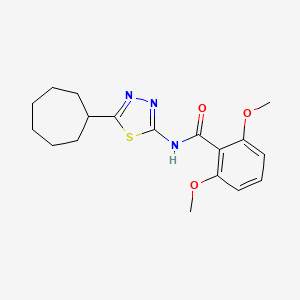
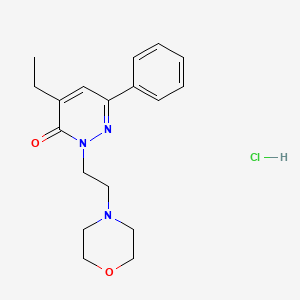
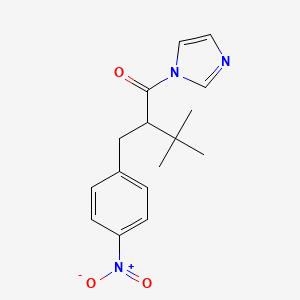
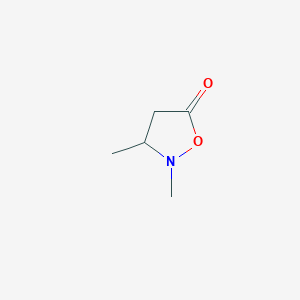
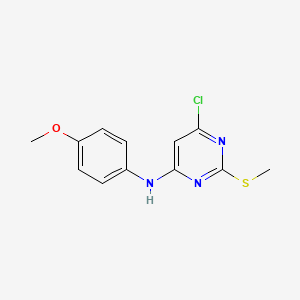

![{[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B12920029.png)
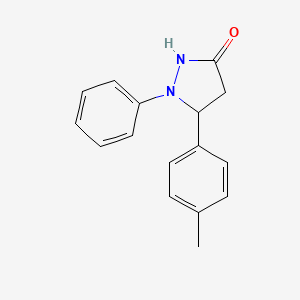
![1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12920040.png)

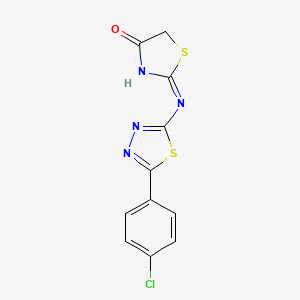

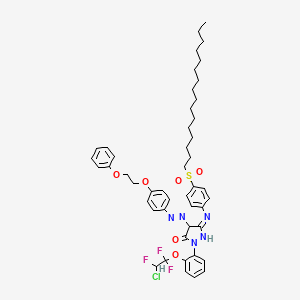
![2-[3-(Dimethylamino)propyl]-1-(2-methylphenyl)isoquinolin-3(2H)-one](/img/structure/B12920083.png)
